Bleomycin B6
Description
Historical Perspectives and Discovery within the Bleomycin (B88199) Family
The journey of bleomycin began in 1962 when Japanese microbiologist Hamao Umezawa, at the Institute of Microbial Chemistry in Tokyo, discovered that culture filtrates of the bacterium Streptomyces verticillus exhibited anticancer activity. acs.orgnih.govwikipedia.org This led to the isolation of a mixture of related compounds, collectively known as bleomycins. nih.gov The initial purified substance was found to be a mixture of several components, with bleomycin A2 and B2 being the most abundant. nih.gov
The bleomycin family is characterized by a common core structure, with individual analogues differing in their terminal amine functionalities. acs.org This structural variability gives rise to a number of different bleomycins, including A and B subfamilies. mdpi.com The clinical formulation, known as Blenoxane, is a composite of these analogues, primarily containing bleomycin A2 and B2. mdpi.comrsc.org
Academic Significance and Research Trajectory of Bleomycin Analogues
The discovery of bleomycins spurred extensive research into their unique mechanism of action and the structure-activity relationships of different analogues. nih.govacs.org A significant breakthrough came with the understanding that bleomycin's ability to cleave DNA is dependent on the chelation of a metal ion, typically iron, and the presence of oxygen. nih.govwikipedia.org This metal-bleomycin complex acts as a pseudoenzyme, generating reactive oxygen species that cause DNA strand breaks. wikipedia.orgmdpi.com
The study of various bleomycin analogues has been crucial in elucidating the roles of different structural domains of the molecule. mdpi.comacs.org Researchers have synthesized and studied numerous analogues to understand how modifications to the terminal amine, the sugar moiety, and other parts of the structure affect DNA binding affinity, cleavage efficiency, and sequence selectivity. mdpi.comacs.org This line of research has been instrumental in building a detailed picture of how bleomycins function at a molecular level and has guided efforts to engineer novel analogues with potentially improved therapeutic profiles. researchgate.netresearchgate.net The development of deglyco-bleomycin, a version lacking the sugar domain, has been a significant step in this direction, showing retained antitumor activity with reduced lung toxicity in preclinical models. natureasia.com
Classification and Nomenclature within Glycopeptide Antibiotics
Bleomycin B6 is classified as a glycopeptide antibiotic. mcmaster.canih.govwikipedia.org This class of compounds is characterized by a core peptide structure that is glycosylated, meaning it has sugar molecules attached. wikipedia.orgebsco.com Other well-known members of this class include vancomycin. nih.govebsco.com While many glycopeptides act by inhibiting bacterial cell wall synthesis, bleomycin's mechanism is distinct, involving the oxidative cleavage of DNA. wikipedia.orgwikipedia.org
The nomenclature "this compound" indicates its specific identity within the broader bleomycin family. The "B" designates it as part of the bleomycin B subfamily, distinguished by its terminal amine group. The "6" further specifies the particular chemical structure of this terminal amine. It is also important to note that Vitamin B6 (pyridoxine) is a distinct compound and should not be confused with this compound. drugbank.com
Structure
2D Structure
Properties
CAS No. |
73666-80-5 |
|---|---|
Molecular Formula |
C65H106N26O21S2 |
Molecular Weight |
1651.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(3R,4R,5R,6R)-2-[(1R,2R)-2-[[6-amino-2-[3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(3R,4R)-5-[[(2R,3R)-1-[2-[4-[4-[4-[[N'-[4-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]butyl]carbamimidoyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C65H106N26O21S2/c1-27-40(88-53(91-51(27)68)32(19-38(67)95)83-20-31(66)52(69)101)57(105)90-42(48(33-21-75-26-84-33)110-61-50(46(99)44(97)36(22-92)109-61)111-60-47(100)49(112-65(74)107)45(98)37(23-93)108-60)58(106)85-29(3)43(96)28(2)54(102)89-41(30(4)94)56(104)77-18-11-39-86-35(25-113-39)59-87-34(24-114-59)55(103)76-12-5-7-14-79-63(72)81-16-9-10-17-82-64(73)80-15-8-6-13-78-62(70)71/h21,24-26,28-32,36-37,41-50,60-61,83,92-94,96-100H,5-20,22-23,66H2,1-4H3,(H2,67,95)(H2,69,101)(H2,74,107)(H,75,84)(H,76,103)(H,77,104)(H,85,106)(H,89,102)(H,90,105)(H2,68,88,91)(H4,70,71,78)(H3,72,79,81)(H3,73,80,82)/t28-,29?,30-,31+,32?,36-,37+,41-,42-,43-,44+,45+,46-,47-,48+,49-,50-,60+,61?/m1/s1 |
InChI Key |
FQIIXMIZZHEDLO-ZFYRMMMWSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)OC3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)NC(C)[C@@H]([C@@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O |
Origin of Product |
United States |
Biosynthetic Pathways and Engineering of Bleomycin B6
Microbial Origin and Isolation from Streptomyces verticillus
Bleomycin (B88199) is naturally produced by the bacterium Streptomyces verticillus. atsjournals.orggoogle.com The production of bleomycin can be achieved through fermentation of this microorganism in a suitable culture medium. While solid medium cultivation is possible, large-scale production typically utilizes liquid fermentation under aerobic conditions. google.com The optimal temperature for fermentation is generally between 25-35°C. google.com The bleomycin biosynthetic gene cluster from Streptomyces verticillus ATCC15003 has been cloned and sequenced, providing a foundational understanding of the genetic basis for its production. nih.govnih.gov
Enzymology of Bleomycin Biosynthesis: Non-Ribosomal Peptide Synthetases and Polyketide Synthases
The biosynthesis of the bleomycin aglycone, the core structure of the molecule, is a prime example of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. nih.govunl.edu This intricate process is carried out by a large multi-enzyme complex known as the BLM megasynthetase. unl.edu
Non-Ribosomal Peptide Synthetases (NRPS): NRPSs are modular enzymes that assemble peptides without the use of ribosomes. pnas.orgresearchgate.net In bleomycin biosynthesis, ten NRPS genes encode nine NRPS modules. nih.gov Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.net The NRPS machinery is responsible for assembling the peptide portions of the bleomycin backbone. unl.edu
Polyketide Synthases (PKS): PKSs are enzymes that synthesize polyketides, a diverse class of natural products. ebi.ac.uk The bleomycin gene cluster contains one PKS gene that encodes a single PKS module. nih.gov This module is responsible for incorporating a polyketide unit into the hybrid backbone of bleomycin. unl.edu
The integration of NRPS and PKS modules in the BLM megasynthetase is a remarkable feature of its biosynthesis. nih.govunl.edu The BlmIX/BlmVIII/BlmVII proteins form a natural hybrid NRPS/PKS/NRPS system, which serves as a model for studying the communication and transfer of intermediates between these two types of enzymatic assembly lines. nih.govunl.edu
Glycosylation and Post-Translational Modifications in Bleomycin Production
Following the assembly of the bleomycin aglycone by the NRPS-PKS machinery, the molecule undergoes further modifications, including glycosylation and other post-translational modifications (PTMs). These modifications are crucial for the final structure and biological activity of bleomycin.
Glycosylation: The bleomycin gene cluster contains five genes dedicated to sugar biosynthesis. nih.gov These genes are responsible for producing the sugar moieties that are attached to the bleomycin aglycone. The process of glycosylation, the attachment of these sugars, is a critical step in the biosynthesis of the final bleomycin molecule. frontiersin.orgfrontiersin.org
Post-Translational Modifications: PTMs are enzymatic modifications of proteins and other molecules that occur after their initial synthesis. researchgate.net In bleomycin biosynthesis, a key PTM is the conversion of apo-forms of the carrier proteins within the NRPS and PKS modules to their active holo-forms. This is accomplished by a single phosphopantetheinyl transferase (PPTase) called Svp, which exhibits broad specificity for both acyl carrier proteins (ACPs) of the PKS and peptidyl carrier proteins (PCPs) of the NRPS. unl.edu Another significant modification is the formation of the bithiazole moiety, a key structural feature of bleomycin, which is catalyzed by an oxidation domain within the BlmIII NRPS. unl.edu
Genetic Engineering and Pathway Manipulation for Novel Bleomycin B6 Analogues
The elucidation of the bleomycin biosynthetic gene cluster has opened up opportunities for genetic engineering and pathway manipulation to create novel bleomycin analogues. nih.govnih.gov By altering the genes involved in the biosynthesis, it is possible to generate new derivatives with potentially improved properties. researchgate.net
However, a significant challenge in this area has been the difficulty of introducing plasmid DNA into Streptomyces verticillus ATCC15003, the primary producer of bleomycin. researchgate.net Despite this obstacle, recent breakthroughs have demonstrated the genetic accessibility of this strain through intergeneric conjugation with Escherichia coli. researchgate.net This advancement allows for the creation of gene replacement and in-frame deletion mutants, paving the way for targeted genetic modifications. researchgate.net
The modular nature of the NRPS and PKS systems makes them particularly amenable to combinatorial biosynthesis. nih.gov By swapping or modifying modules, it is possible to alter the peptide or polyketide backbone of bleomycin, leading to the production of new analogues. nih.govresearchgate.net This strategy has already been used to produce novel bleomycin analogues with altered DNA cleavage activity. researchgate.net
Chemoenzymatic Synthesis Strategies for this compound and Related Structures
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. ucl.ac.uk This approach offers a powerful strategy for the synthesis of this compound and its analogues, which are challenging to produce through total chemical synthesis alone. researchgate.net
The general strategy involves the synthesis of a precursor molecule, which is then modified by one or more enzymes to generate the final product. nih.gov For example, a chemically synthesized aglycone could be glycosylated using the specific glycosyltransferases from the bleomycin biosynthetic pathway. This approach allows for the creation of a diverse library of compounds by varying both the chemically synthesized core and the enzymatically attached moieties. ucl.ac.uknih.gov
The development of chemoenzymatic strategies for bleomycin synthesis is an active area of research, with the potential to provide access to a wide range of novel compounds for further investigation. ucl.ac.ukresearchgate.net
Interactions with Nucleic Acids and Macromolecules
DNA Binding Properties and Intercalation Dynamics
The initial step in the mechanism of action of Bleomycin (B88199) B6 involves its binding to DNA. This interaction is not random but is dictated by both the sequence and the three-dimensional structure of the DNA.
Preferential Binding Sites and Sequence Selectivity (e.g., 5'-GT, 5'-GCDinucleotides)
Bleomycin B6 demonstrates a notable preference for binding to and cleaving specific nucleotide sequences within the DNA duplex. Extensive research has identified pyrimidine (B1678525) nucleotides located on the 3' side of a guanine (B1146940) residue as primary targets. nih.gov Specifically, the dinucleotide sequences 5'-GT* and 5'-GC* (where the asterisk denotes the site of cleavage) are preferentially recognized and cleaved. mdpi.comresearchgate.net While both are targets, cleavage at 5'-GT* sites is generally more frequent. researchgate.net
Further studies using high-throughput sequencing have refined this consensus sequence. In purified DNA, a preferred cleavage sequence has been identified as 5'-TGTAT. mdpi.com However, within the cellular environment, the preferred sequence expands to 5'-RTGTAY, where 'R' represents a purine (B94841) (adenine or guanine) and 'Y' represents a pyrimidine (thymine or cytosine). mdpi.com This difference highlights the influence of the cellular milieu, including chromatin structure and associated proteins, on the drug's interaction with DNA. mdpi.com The binding is mediated by the partial intercalation of the C-terminal bithiazole moiety of the bleomycin molecule into the DNA minor groove. mdpi.comrcsb.org
Influence of DNA Conformation (e.g., Supercoiled, Telomeric DNA) on Interaction
The conformation of DNA significantly influences the binding and cleavage efficiency of this compound. The drug shows a strong preference for the B-form of DNA over other conformations like the Z-form, which is consistent with its interaction within the minor groove. oncohemakey.com The structure of the DNA, particularly the width of the minor groove, appears to be a critical factor. Bleomycin exhibits enhanced cleavage at sites where the minor groove is relatively wide, such as at DNA bulges and the junctions between duplex and triplex structures. iupac.org
Supercoiled DNA is a known substrate for bleomycin-mediated cleavage. The relaxation of supercoiled plasmid DNA is a standard assay to measure the strand-scission activity of bleomycin and its analogues. iupac.org
Furthermore, telomeric DNA, which consists of tandem repeats of the sequence 5'-GGGTTA in humans, represents a significant target for this compound. mdpi.comnih.govnih.gov Given the prevalence of the preferred 5'-GT* cleavage site within this repeating sequence, telomeres are major sites for bleomycin-induced damage. mdpi.comnih.gov Studies have confirmed that bleomycin preferentially cleaves at the 5'-GT dinucleotides within telomeric sequences, both in purified DNA and within human cells. mdpi.comnih.gov This targeting of telomeres is considered a crucial aspect of bleomycin's cytotoxic mechanism. mdpi.com
Mechanistic Studies of DNA Cleavage Specificity
The cleavage of DNA by this compound is a chemically specific process that results in a unique set of oligonucleotide products.
Analysis of Oligonucleotide Products
The interaction of an activated Fe(II)-bleomycin complex with DNA leads to the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar, initiating strand scission. oncohemakey.comscirp.org This reaction proceeds via two main pathways depending on oxygen availability.
Under aerobic conditions, a Criegee-type rearrangement occurs, leading to the scission of the C3'-C4' bond of the deoxyribose. oncohemakey.com This process generates two main types of oligonucleotide fragments:
An oligonucleotide with a 3'-(phosphoro-2''-O-glycolate) terminus. oncohemakey.comnih.gov
An oligonucleotide with a 5'-phosphate terminus. oncohemakey.com
Concurrently, a base propenal, such as 3-(thymin-1'-yl)propenal, is released. oncohemakey.comnih.gov
Under anaerobic conditions, the reaction primarily results in the release of a free base and the formation of an alkali-labile abasic site in the DNA strand, without the production of a base propenal. oncohemakey.com
The oligonucleotide products generated by bleomycin cleavage have a slightly different electrophoretic mobility compared to fragments produced by standard enzymatic or chemical sequencing methods. nih.gov
Comparative Cleavage Profiles of this compound with Other Analogues (e.g., Zorbamycin)
The cleavage patterns of this compound are similar to other closely related analogues like Bleomycin A2. researchgate.net However, comparisons with more structurally distinct analogues, such as Zorbamycin (B576740) (ZBM), reveal significant differences in sequence specificity. nih.govnih.gov
While this compound and other analogues like BLM Z predominantly cleave at 5'-TGTA* sequences, Zorbamycin exhibits a broader specificity, cleaving at both 5'-TGTA* and 5'-TGTG* sequences. researchgate.netnih.gov These differences in cleavage profiles are attributed to structural variations between the molecules, particularly in the C-terminal tail region which influences DNA binding. nih.govnih.gov
Detailed analysis of the nucleotide preferences surrounding the cleavage site further distinguishes Zorbamycin from Bleomycin. For instance, at the +1 position relative to the cleaved nucleotide, Zorbamycin shows a high preference for guanine (G), whereas bleomycin and its closer analogues show no cleavage at sites with a G at this position. nih.gov
| Compound | Predominant Cleavage Sequence(s) | Reference |
|---|---|---|
| Bleomycin (BLM) / this compound | 5'-TGTA | researchgate.netnih.gov |
| Zorbamycin (ZBM) | 5'-TGTA and 5'-TGT*G | researchgate.netnih.gov |
Allosteric Effects on Nucleic Acid Conformation
The binding of this compound to DNA is not a simple lock-and-key interaction; it involves mutual conformational adjustments of both the drug and the nucleic acid. The binding of the drug can induce significant structural changes in the DNA. researchgate.net It has been proposed that bleomycin-induced modulations in DNA structure can affect the binding and function of DNA-associated proteins. researchgate.net
For example, the binding of different bleomycin congeners to DNA hairpins containing 5'-GC-3' and 5'-GT-3' sites causes varying levels of disruption to the DNA structure. nih.gov The final conformation of the drug-DNA complex is influenced by both the specific C-terminal tail of the bleomycin molecule and the DNA binding site. nih.gov This suggests an allosteric effect, where binding at one site influences the structure and properties of a distal site. This conformational control is critical for catalysis, as the binding information is propagated to the nuclease domains to facilitate concerted DNA cleavage. elifesciences.org
Non-Nucleic Acid Macromolecular Interactions
Protein Interactions
This compound interacts with several types of proteins, which can be broadly categorized as plasma transport proteins and resistance-conferring proteins.
Plasma Protein Binding
In circulation, bleomycins bind to the two most abundant plasma proteins: human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). nih.gov Spectroscopic studies have revealed that bleomycin congeners bind to these proteins with different affinities and consequences for protein structure. nih.govdiamond.ac.uk Notably, the binding affinity for AGP is an order of magnitude higher than for HSA. nih.govdiamond.ac.uk This is particularly relevant as AGP is an acute phase protein often found at elevated levels in cancer patients. nih.gov
Studies comparing Bleomycin A2 and B2, which differ from B6 only in the terminal amine, show that these congeners have distinct binding characteristics. diamond.ac.uk For instance, Bleomycin A2 was found to significantly stabilize the structure of AGP upon binding, an effect not observed to the same degree with HSA. diamond.ac.uk This suggests that the specific chemical nature of the C-terminal tail on each bleomycin congener, including the agmatine (B1664431) group of this compound, likely dictates the precise affinity and structural impact of the interaction with these transport proteins.
| Protein | Interaction Type | Key Research Findings | Relevance for this compound |
|---|---|---|---|
| α1-Acid Glycoprotein (AGP) | Transport/Binding | Binds bleomycins with high affinity, an order of magnitude greater than HSA. nih.govdiamond.ac.uk Binding can induce significant conformational changes and thermal stability in the protein, particularly with the A2 congener. nih.govdiamond.ac.uk | Expected to bind with high affinity; specific binding constant and structural impact would be modulated by its unique C-terminal agmatine group. |
| Human Serum Albumin (HSA) | Transport/Binding | Binds bleomycins with lower affinity compared to AGP. nih.govdiamond.ac.uk Binding does not appear to cause major structural changes to the protein. nih.gov | Expected to exhibit weaker, non-specific binding compared to AGP. |
Resistance Proteins
Certain bacteria have evolved proteins that confer resistance to bleomycin by sequestering the molecule, thereby preventing it from reaching its DNA target. These bleomycin-binding proteins (BLMAs) are produced by the actinomycete Streptomyces verticillus to protect itself. ebi.ac.uk BLMA exists as a dimer that binds two bleomycin molecules in pockets formed at the dimer interface. ebi.ac.uk
Similarly, other bacterial resistance determinants include proteins like BRPMBL, which is associated with the New Delhi metallo-beta-lactamase 1 (NDM-1) gene. unifr.ch This protein also functions by binding to and sequestering bleomycin-like molecules. unifr.ch Furthermore, enzymes such as bleomycin N-acetyltransferases (e.g., BlmB, TlmB) provide resistance by chemically modifying the bleomycin molecule. acs.org These enzymes acetylate the primary amine of the β-aminoalanine moiety of metal-free bleomycin, inhibiting its ability to bind and activate oxygen for DNA cleavage. acs.org Research indicates these enzymes have broad substrate specificity across the bleomycin family, suggesting they would also recognize and inactivate this compound. acs.org
| Protein/Enzyme | Source Organism/Context | Mechanism of Action | Effect on Bleomycin |
|---|---|---|---|
| Bleomycin Binding Protein (BLMA) | Streptomyces verticillus | Dimerization and sequestration of bleomycin molecules. ebi.ac.ukunifr.ch | Inactivation/Resistance |
| Bleomycin Resistance Protein (BRPMBL) | Bacteria with blaNDM-1 gene | Binds and sequesters bleomycin-like molecules. unifr.ch | Inactivation/Resistance |
| Bleomycin N-acetyltransferase (e.g., BlmB) | Bleomycin-producing organisms | N-acetylation of the metal-free bleomycin structure. acs.org | Inactivation/Resistance |
Lipid Interactions
Direct binding interactions between this compound and lipid macromolecules have not been extensively characterized. However, substantial evidence shows that bleomycin treatment indirectly causes significant alterations to lipid structures and metabolism, primarily through oxidative damage. The bleomycin-iron complex, through its generation of free radicals, can interact with the lipophilic environment of cellular membranes. researchgate.netmdpi.com
This interaction leads to lipid peroxidation and a profound remodeling of the fatty acid composition of membrane phospholipids. researchgate.net Studies have demonstrated that treatment with bleomycin results in a significant increase in the proportion of saturated fatty acids (SFAs) at the expense of monounsaturated (MUFAs) and polyunsaturated (PUFAs) fatty acids. researchgate.net Additionally, the free radical activity promotes the isomerization of fatty acids, leading to a detectable increase in trans lipid isomers of oleic and arachidonic acids. researchgate.net Broader metabolomic studies in animal models of bleomycin-induced pulmonary fibrosis corroborate these findings, showing significant deregulation of major lipid classes, including triacylglycerols (TAGs), phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), and various sphingolipids, which reflects enhanced membrane turnover and tissue remodeling. nih.gov
| Lipid Class | Nature of Interaction | Observed Effect |
|---|---|---|
| Membrane Phospholipids | Indirect (Oxidative Damage) | Increased saturated fatty acid (SFA) content. researchgate.net |
| Decreased monounsaturated (MUFA) and polyunsaturated (PUFA) content. researchgate.net | ||
| Unsaturated Fatty Acids (e.g., Oleic, Arachidonic) | Indirect (Free Radical Isomerization) | Formation of trans fatty acid isomers. researchgate.net |
| Triacylglycerols, Sphingolipids | Indirect (Metabolic Perturbation) | Significant changes in levels, indicating lipid metabolism and membrane turnover. nih.gov |
Carbohydrate Interactions
Interactions involving this compound and carbohydrates can be viewed in two contexts: the intrinsic carbohydrate domain of the bleomycin molecule itself and its indirect effects on cellular carbohydrate macromolecules and metabolism.
Intrinsic Carbohydrate Moiety
Bleomycin is a glycopeptide, featuring a disaccharide moiety composed of L-gulose and 3-O-carbamoyl-D-mannose covalently linked to its peptide core. nih.govnih.gov This carbohydrate domain is not merely a structural feature; it is thought to be crucial for the selective accumulation of the drug in certain tumor cells and plays a significant role in its biological activity. nih.govnih.gov Studies using deglycobleomycin—an analogue where the disaccharide is removed—demonstrated a markedly reduced efficiency of DNA cleavage, highlighting the functional importance of this carbohydrate part. nih.gov Alterations to the carbohydrate region have been shown to cause major changes in the DNA-cleaving ability of bleomycin analogues. nih.gov
Indirect Interactions with Cellular Carbohydrates
Bleomycin treatment has been shown to perturb pathways involving complex carbohydrates. In mouse models, bleomycin exposure alters the gene expression of proteins involved in heparin binding. physiology.org Heparin is a member of the glycosaminoglycan family of complex carbohydrates. This suggests an indirect interaction with signaling pathways and extracellular matrix components that are rich in carbohydrates. Further supporting this, metabolomic analyses of bleomycin-treated lung tissue reveal perturbations in aminosugar metabolism, which provides the building blocks for glycosaminoglycans and other components of the extracellular matrix. nih.gov
| Carbohydrate Context | Interaction Details | Reported Significance/Finding |
|---|---|---|
| Intrinsic Disaccharide Moiety | L-gulose and 3-O-carbamoyl-D-mannose are part of the bleomycin structure. nih.gov | Considered important for cellular uptake and essential for efficient DNA cleavage activity. nih.govnih.gov |
| Heparin (Glycosaminoglycan) | Indirect; bleomycin alters the expression of heparin-binding proteins. physiology.org | Suggests a downstream effect on extracellular matrix regulation and cell signaling involving complex carbohydrates. |
| Aminosugar Metabolism | Indirect; bleomycin treatment perturbs the metabolism of aminosugars. nih.gov | Indicates an impact on the synthesis of extracellular matrix components. |
Cellular Responses to Bleomycin B6 Exposure
Cell Cycle Perturbation and Arrest Mechanisms
Bleomycin (B88199) B6 exposure significantly disrupts the normal progression of the cell cycle, primarily causing an arrest in the G2 and M phases. nih.gov This targeted disruption is a crucial aspect of its cytotoxic effects.
G2/M Phase Specificity and Checkpoint Activation
Bleomycin B6 demonstrates selective toxicity towards cells in the G2 and M phases of the cell cycle. nih.gov The induction of DNA double-strand breaks by this compound triggers the G2/M checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. plos.orgembopress.org This checkpoint activation is a key mechanism to ensure genomic integrity. plos.org The arrest in the G2 phase is a well-documented response to bleomycin-induced DNA damage, providing the cell with an opportunity to repair the lesions before proceeding to cell division. plos.orgembopress.orgnih.gov In some cell types, this G2 block can be prolonged. nih.gov Studies have shown that in cancer cell lines, resistance to bleomycin can be associated with an evasion of this G2/M arrest. plos.org
DNA Damage Response (DDR) Pathway Activation
The genotoxic effects of this compound, specifically the creation of single and double-strand DNA breaks, initiate a complex signaling cascade known as the DNA Damage Response (DDR). nih.govpatsnap.comnih.gov This response is fundamental to determining the ultimate fate of the cell.
Role of ATM, ATR, and p53 Signaling in Response to DNA Damage
Upon detection of DNA double-strand breaks caused by this compound, the ATM (Ataxia Telangiectasia Mutated) kinase is activated. embopress.orgunina.it ATM, in turn, phosphorylates a variety of downstream targets, including the tumor suppressor protein p53. nih.gov The activation of p53 is a critical event in the cellular response to bleomycin-induced damage. embopress.orgnih.gov Activated p53 can transcriptionally regulate a host of genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.govoncotarget.com
The ATR (ATM and Rad3-related) kinase is also implicated in the response to DNA damage, often in response to single-strand breaks or replication stress. embopress.orgunina.it Both ATM and ATR signaling pathways can converge on the activation of checkpoint kinases like Chk1 and Chk2, which further enforce the G2/M cell cycle arrest. plos.orgoncotarget.com The p53 protein plays a significant role in sustaining this G2/M arrest. plos.org In some contexts, the activation of p53 by ATM requires multiple serine residues in p53's transactivation domain. nih.gov
Induction of Programmed Cell Death Pathways (Apoptosis)
When DNA damage induced by this compound is too severe to be repaired, the cell can be directed towards programmed cell death, or apoptosis. nih.govpatsnap.com This is a critical mechanism to eliminate genetically compromised cells.
This compound has been shown to induce apoptosis in various cell types, including pulmonary endothelial cells and lymphocytes. nih.govnih.gov The mechanism of apoptosis induction can be complex and may involve multiple pathways. nih.gov One key pathway implicated is the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface. nih.govnih.gov Studies in pulmonary endothelial cells have shown that bleomycin treatment leads to the activation of caspase-8, an initiator caspase of the extrinsic pathway, which precedes the activation of effector caspases like caspase-3 and -6. nih.govnih.gov Furthermore, silencing of the death receptor adaptor protein FADD (Fas-Associated Death Domain) has been found to significantly reduce bleomycin-induced apoptosis. nih.gov The release of double-stranded DNA from apoptotic cells can also activate the cGAS-STING pathway, leading to the production of type I interferons. frontiersin.orgfrontiersin.org
Impact on Cellular Proliferation Kinetics
Exposure to this compound has a profound impact on the proliferation kinetics of cells. nih.govnih.gov A primary consequence of the induced DNA damage and subsequent cell cycle arrest is the inhibition of cellular proliferation. nih.gov
Research has demonstrated that bleomycin treatment leads to a significant reduction in cell proliferation. nih.govnih.gov For instance, in studies with cancer cell lines, bleomycin was shown to suppress proliferation in a dose-dependent manner. nih.govnih.gov This inhibition of proliferation is a direct result of the cell cycle arrest, primarily at the G2/M checkpoint, which prevents cells from dividing. nih.govnih.gov In some models, bleomycin-resistant cells exhibit a prolonged doubling time compared to their sensitive counterparts. plos.org Conversely, in certain contexts, such as with fibroblasts from bleomycin-treated mice, prostaglandin (B15479496) E2 was observed to stimulate proliferation in cells isolated at later time points post-treatment. aai.org
Influence of Cellular Oxygen Levels on Cytotoxicity
The cytotoxic activity of this compound is critically dependent on the presence of molecular oxygen. nih.govnih.gov Oxygen acts as a necessary substrate for the bleomycin-iron complex to generate reactive oxygen species (ROS), which are the primary agents responsible for DNA strand scission. nih.govpatsnap.com
The level of cellular oxygen directly correlates with the degree of cytotoxicity exhibited by bleomycin. nih.gov Hypoxic (low oxygen) cells are substantially more resistant to the effects of bleomycin. nih.gov This has significant implications, as many solid tumors contain hypoxic regions that may harbor cells resistant to bleomycin treatment. nih.gov Conversely, exposure to higher concentrations of oxygen can potentiate the lung damage induced by bleomycin. ccjm.orgccjm.org Studies in mice have shown that increasing the fraction of inspired oxygen (FiO2) leads to a progressive increase in mortality and the severity of pulmonary pathology following bleomycin administration. ccjm.orgccjm.org Therefore, managing oxygen levels is a critical consideration in contexts where bleomycin is used. bccancer.bc.canih.gov
| Finding | Cell Type/Model | Effect of this compound | Citation |
| Cell Cycle Arrest | Jurkat cells, Normal human fibroblasts | Arrests cells in the G2/M phase. | nih.govembopress.orgnih.gov |
| DNA Damage Response | Human lung epithelial cells (A549) | Induces DNA double-strand breaks and activates ATM/p53 signaling. | embopress.orgnih.govnih.gov |
| Apoptosis | Pulmonary endothelial cells | Induces apoptosis via the extrinsic pathway, activating caspase-8. | nih.govnih.gov |
| Proliferation Inhibition | Gastric cancer cells (MKN45, AGS) | Suppresses cellular proliferation. | nih.gov |
| Oxygen Dependence | Mouse model | Cytotoxicity is directly related to ambient oxygen levels; hyperoxia exacerbates lung damage. | nih.govccjm.orgccjm.org |
Mechanisms of Resistance to Bleomycin B6
Enzymatic Inactivation by Bleomycin (B88199) Hydrolase
A primary mechanism of resistance to Bleomycin B6 is its enzymatic inactivation by bleomycin hydrolase (BLMH). spandidos-publications.comnih.gov This enzyme is a cysteine protease that is highly conserved across species and is found in various tissues. wikipedia.orgpnas.org Its primary function in the context of bleomycin resistance is to hydrolyze the terminal amide group of the β-aminoalanine moiety of the bleomycin molecule. uniprot.orgebi.ac.uk This conversion results in the formation of deamido-bleomycin, a metabolite with significantly reduced DNA-cleaving ability and, consequently, diminished cytotoxic effects. nih.govnih.gov
Molecular and Genetic Basis of Hydrolase Activity
Bleomycin hydrolase is a member of the papain superfamily of cysteine proteases. wikipedia.orgspandidos-publications.com In humans, the BLMH gene is located on chromosome 17. wikipedia.org The enzyme functions as a homohexamer, with each subunit containing a catalytic triad (B1167595) typical of cysteine proteases. rndsystems.comnih.gov
Genetic variations within the BLMH gene can influence its enzymatic activity and, consequently, an individual's susceptibility to bleomycin-induced toxicities and tumor cell resistance. A notable single nucleotide polymorphism (SNP), A1450G (rs1050565), results in an amino acid substitution in the C-terminal domain of the enzyme. nih.govplos.org Studies have suggested that this SNP may alter BLMH activity, with some research indicating that the variant G/G genotype is associated with reduced survival in testicular germ cell cancer patients treated with bleomycin, possibly due to increased bleomycin inactivation and tumor resistance. ascopubs.org However, other studies have not found a clear association between this genotype and the development of bleomycin-induced pulmonary toxicity, suggesting a complex relationship that may be influenced by other factors like renal function. nih.gov
The crucial role of BLMH in bleomycin inactivation has been demonstrated in knockout mouse models. Mice lacking the Blmh gene are significantly more sensitive to the toxic effects of bleomycin, confirming that BLMH is a key protector against bleomycin-induced damage. pnas.orgnih.gov
Regulation of Bleomycin Hydrolase Expression in Different Tissues and Cell Types
The expression of bleomycin hydrolase varies significantly across different tissues and cell types, which can influence both the therapeutic efficacy and the site-specific toxicity of bleomycin. Tissues with low levels of BLMH, such as the skin and lungs, are particularly susceptible to bleomycin-induced toxicity. nih.govnih.govrsc.org Conversely, higher levels of BLMH in tumor cells can contribute to resistance. ascopubs.org
The regulation of BLMH gene expression is complex and can be influenced by various factors, including cytokines and cellular differentiation status. For instance, in the central nervous system, BLMH expression is differentially regulated in microglia and astrocytes. pitt.edu Pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) can induce BLMH expression in microglia. pitt.edu In contrast, IFN-γ has been shown to reduce BLMH expression in other contexts. nih.gov The promoter region of the BLMH gene contains binding sites for transcription factors such as MZF-1 and Sp-1, which upregulate its expression. nih.gov
The expression of BLMH can also be biphasically regulated depending on the cellular differentiation state. nih.gov Furthermore, exposure to low concentrations of bleomycin can lead to an increase in BLMH expression, suggesting an adaptive response by cells to the drug. spandidos-publications.com
DNA Repair Pathway Enhancement and Tolerance to Damage
A crucial factor in determining cellular sensitivity to this compound is the capacity of a cell to repair the DNA damage it induces. nih.gov Bleomycin exerts its cytotoxic effects primarily by causing single- and double-strand breaks in DNA. plos.org Consequently, cancer cells that have enhanced DNA repair mechanisms can more effectively counteract the drug's effects, leading to resistance. pharmacology2000.commdpi.com
Multiple DNA repair pathways are involved in mitigating bleomycin-induced damage. These include base excision repair (BER), nucleotide excision repair (NER) for single-strand breaks, and the more complex homologous recombination (HR) and non-homologous end joining (NHEJ) pathways for double-strand breaks. mdpi.com Studies have shown that cells resistant to bleomycin exhibit reduced levels of DNA damage following drug exposure, suggesting a more efficient repair process. nih.gov This enhanced repair capability allows resistant cells to avoid the prolonged G2/M cell cycle arrest and apoptosis that are typically induced by bleomycin in sensitive cells. plos.orgnih.gov
Research has identified distinct DNA polymerases involved in repairing bleomycin-induced lesions. Long-patch repair is primarily mediated by DNA polymerase delta, while short-patch repair is attributed to DNA polymerase beta. nih.gov The efficiency of these and other repair pathways can be a key determinant of whether a cell succumbs to or survives bleomycin treatment.
Altered Cellular Uptake and Efflux Mechanisms
The intracellular concentration of this compound is a critical determinant of its cytotoxicity. Therefore, mechanisms that limit the drug's accumulation within the cell can confer resistance. pharmacology2000.com This can occur through either reduced uptake or increased efflux of the drug.
While bleomycin is a hydrophilic molecule that requires transport mechanisms to enter cells, the specific transporters involved are not fully elucidated. mdpi.com Some evidence suggests that alterations in these uptake pathways can lead to resistance. plos.org
Conversely, increased efflux of the drug from the cell via transporter proteins is a well-established mechanism of multidrug resistance in cancer. mdpi.com Although direct evidence for specific efflux pumps for bleomycin is still emerging, the involvement of multidrug resistance-associated proteins is a proposed mechanism for bleomycin resistance. mdpi.com However, some studies in yeast have not found an involvement of certain ABC transporters in bleomycin efflux, indicating that the specific mechanisms may be cell-type dependent. mdpi.com
Upregulation of Endogenous Antioxidant Defenses
The mechanism of action of bleomycin involves the generation of reactive oxygen species (ROS), which are responsible for inducing DNA strand breaks. plos.orgmdpi.com Consequently, the cellular redox state and the capacity of endogenous antioxidant systems play a significant role in modulating bleomycin's cytotoxicity. nih.gov Cancer cells can develop resistance by upregulating their antioxidant defenses, thereby neutralizing the ROS produced by bleomycin and mitigating its DNA-damaging effects. frontiersin.orgmdpi.com
Preclinical Research Models and Methodologies for Bleomycin B6 Studies
In Vitro Cellular Models for Efficacy and Mechanistic Studies
In vitro models provide a controlled environment to study the direct effects of Bleomycin (B88199) B6 at the cellular and molecular level.
The sensitivity of cancer cells to bleomycin, including Bleomycin B6, varies significantly across different tumor types. nih.gov The primary mechanism of action involves the generation of reactive oxygen species that cause single- and double-strand DNA breaks, leading to cell cycle arrest and apoptosis. nih.govnih.govpatsnap.com
Research has focused on establishing and characterizing bleomycin-resistant cancer cell lines to understand the mechanisms of acquired resistance. nih.gov Studies have shown that exposing various human cancer cell lines to increasing concentrations of bleomycin over extended periods leads to the development of resistant subclones. nih.gov These resistant cells exhibit several key characteristics:
Increased IC50 Values: Resistant cell lines demonstrate a significant increase in the half-maximal inhibitory concentration (IC50) for bleomycin, ranging from 7 to 49-fold higher than their parental, sensitive counterparts. nih.gov
Prolonged Doubling Time: A notable feature of bleomycin-resistant cells is a significantly longer cell doubling time, with increases ranging from 64% to 352%. nih.gov
Reduced DNA Damage: Upon exposure to high doses of bleomycin, resistant cells show significantly less DNA damage, as measured by COMET and γ-H2AX assays. nih.govnih.gov
Evasion of G2/M Arrest and Apoptosis: Resistant cells are less prone to the G2/M cell cycle arrest and subsequent apoptosis that are characteristic responses to bleomycin-induced DNA damage in sensitive cells. nih.govnih.gov
Interestingly, some resistant cell lines show a partial return to sensitivity after being cultured in a bleomycin-free medium, suggesting that some resistance mechanisms may be transient. nih.gov The development of resistance appears to be a complex process, with different cell lines potentially employing distinct, unpredictable routes to evade the drug's cytotoxic effects. biorxiv.org
Interactive Table: Cancer Cell Line Response to Bleomycin
| Feature | Parental (Sensitive) Cell Lines | Bleomycin-Resistant Sub-clones | Reference |
| IC50 | Baseline | 7 to 49-fold increase | nih.gov |
| Cell Doubling Time | Baseline | 64% to 352% increase | nih.gov |
| DNA Damage (post-exposure) | High | Significantly reduced | nih.govnih.gov |
| G2/M Arrest | Prominent | Reduced | nih.govnih.gov |
| Apoptosis | High | Reduced | nih.govnih.gov |
Primary cell cultures are instrumental in studying the off-target effects of this compound, particularly its role in inducing pulmonary fibrosis.
Endothelial Cells: Pulmonary microvascular endothelial cells (PMVECs) are among the first cells to be injured by systemically administered bleomycin. d-nb.info In vitro studies using PMVECs isolated from bleomycin-treated animals show that these cells undergo significant functional changes. They upregulate the synthesis and secretion of pro-fibrotic cytokines like transforming growth factor-beta1 (TGF-β1) and connective tissue growth factor (CTGF). nih.gov These altered endothelial cells can then induce the transformation of normal fibroblasts into collagen-secreting myofibroblasts, a key step in the fibrotic process. nih.govnih.gov Studies have also shown that bleomycin can directly inhibit the proliferation of endothelial cells in a dose- and time-dependent manner. nih.gov Hypoxic conditions can further exacerbate the pro-fibrotic phenotype of bleomycin-stimulated endothelial cells. mdpi.com
Fibroblasts: Fibroblasts are the primary effector cells in fibrosis, responsible for the excessive deposition of extracellular matrix (ECM). oatext.com In vitro studies have demonstrated that fibroblasts are relatively resistant to the direct cytotoxic effects of clinically relevant concentrations of bleomycin. jci.org Instead, bleomycin can augment fibroblast proliferation in response to growth factors. jci.org Furthermore, bleomycin treatment can directly induce the transformation of lung fibroblasts into myofibroblasts, which is a critical event in the development of fibrosis. oatext.com
Cancer Cell Line Sensitivity and Acquired Resistance Profiling
In Vivo Animal Models for Pathophysiological Research
Animal models, particularly in mice, are indispensable for studying the complex, multi-cellular interactions and genetic factors that influence the response to this compound in a whole organism. The bleomycin-induced pulmonary fibrosis model is the most widely used system to investigate the pathogenesis of this dose-limiting toxicity. nih.govnih.govbiologists.com
Different inbred mouse strains exhibit marked differences in their susceptibility to bleomycin-induced pulmonary fibrosis, providing a powerful tool for genetic analysis. researchgate.netnih.gov
C57BL/6J (B6): This is the most commonly used and highly susceptible strain. nih.govjax.org Following bleomycin administration, C57BL/6J mice develop a robust inflammatory response and significant subpleural fibrosis, which histologically resembles human idiopathic pulmonary fibrosis. researchgate.netresearchgate.netatsjournals.org
A/J: This strain is considered resistant to bleomycin-induced pulmonary fibrosis, developing minimal fibrotic lesions compared to the B6 strain. researchgate.netatsjournals.orgphysiology.org
C3H/HeJ (C3H): Similar to the A/J strain, C3H mice are resistant to the fibrotic effects of bleomycin. researchgate.netnih.govnih.gov
The contrasting phenotypes of these strains have been fundamental in mapping genetic loci that control susceptibility to the disease. researchgate.netphysiology.org
Interactive Table: Murine Strain Susceptibility to Bleomycin-Induced Pulmonary Fibrosis
| Murine Strain | Susceptibility to Fibrosis | Key Characteristics | Reference |
| C57BL/6J (B6) | Susceptible | Develops significant inflammation and fibrosis, widely used as a model for the disease. | nih.govresearchgate.netresearchgate.net |
| A/J | Resistant | Shows minimal fibrotic response to bleomycin. | researchgate.netatsjournals.orgphysiology.org |
| C3H/HeJ (C3H) | Resistant | Exhibits strong resistance to bleomycin-induced fibrosis. | researchgate.netnih.govnih.gov |
By cross-breeding susceptible and resistant mouse strains, researchers have identified several quantitative trait loci (QTL) that influence the development of bleomycin-induced pulmonary fibrosis.
Blmpf1 (Bleomycin-induced pulmonary fibrosis 1): This major susceptibility locus is located on chromosome 17 within the major histocompatibility complex (MHC). aacrjournals.orgoup.comoup.com The inheritance of the B6 allele at this locus is strongly associated with increased fibrosis. researchgate.netnih.govoup.com Blmpf1 is estimated to account for a significant portion of the genetic contribution to the fibrotic phenotype. aacrjournals.orgoup.com Further studies have narrowed down the critical region within this locus. oup.comoup.com
Blmpf2 (Bleomycin-induced pulmonary fibrosis 2): This locus, mapped to chromosome 11, has a protective effect against fibrosis, particularly in male mice. nih.govoup.comoup.com The C3H allele at the Blmpf2 locus reduces the severity of fibrosis. nih.govoup.com There appears to be a genetic interaction between Blmpf1 and Blmpf2, where the protective effect of the C3H Blmpf2 allele can mitigate the susceptibility conferred by the B6 Blmpf1 allele. nih.govoup.comoup.com Positional cloning efforts have identified Trim16 as a candidate gene within the Blmpf2 locus, with its strain-dependent expression altering susceptibility to fibrosis. nih.govnih.gov Bleomycin hydrolase, an enzyme that inactivates bleomycin, has also been suggested as a potential candidate gene for Blmpf2. nih.govoup.comoup.com
Genetically Defined Murine Models for Susceptibility and Resistance (e.g., C57BL/6J, A/J, C3H Strains)
Advanced Genomic and Proteomic Methodologies
The integration of "omics" technologies has revolutionized the study of this compound, providing a more holistic view of the cellular and molecular responses to the drug. utoronto.ca
Genomics: Gene expression profiling using microarrays has been extensively used to compare the transcriptomes of susceptible (B6) and resistant (C3H, A/J) mouse strains after bleomycin treatment. physiology.orgnih.govnih.gov These studies have identified thousands of differentially expressed genes, many of which map to known susceptibility loci like Blmpf1 and Blmpf2. nih.gov The identified genes are involved in critical pathways such as immune regulation, apoptosis, oxidative stress response, and extracellular matrix deposition. physiology.orgnih.gov This approach, combined with DNA sequencing to identify genetic variations, helps to narrow down the list of candidate genes responsible for the differential response to bleomycin. nih.govnih.gov
Proteomics: Proteomic analyses focus on the large-scale study of proteins, their expression levels, modifications, and interactions. In the context of bleomycin research, proteomics has been used to analyze the secretome (released soluble proteins) and extracellular vesicles from bleomycin-activated lung fibroblasts. oatext.com This helps to identify proteins involved in the fibroblast-to-myofibroblast transition and the pathological remodeling of the extracellular matrix. oatext.com A technique known as "dynamic proteomics," which uses stable isotope labeling, allows for the measurement of the synthesis rates of ECM proteins in vivo. nih.gov This has revealed a significant increase in the synthesis of various collagens and proteoglycans in the lungs of bleomycin-treated mice, providing a dynamic view of the fibrotic process. nih.gov Integrating genomic and proteomic data (proteogenomics) offers a powerful strategy to understand how genetic alterations lead to dysregulated protein expression and function in response to bleomycin. frontiersin.org
Gene Expression Profiling (Microarrays, RNA-Seq)
Gene expression profiling using high-throughput technologies like microarrays and RNA-sequencing (RNA-Seq) has been fundamental in elucidating the molecular mechanisms underlying the effects of bleomycin, particularly in the context of pulmonary fibrosis. The C57BL/6J (B6) mouse is a commonly used preclinical model due to its susceptibility to developing a fibrotic lung phenotype that pathologically resembles human idiopathic pulmonary fibrosis. researchgate.net
Microarray analyses have been pivotal in identifying genes and pathways that are differentially expressed following bleomycin administration in B6 mice. In comparative studies, the genetic background of the mouse strain has been shown to significantly influence the response to the drug. For instance, when comparing the susceptible B6 strain with the resistant A/J strain, microarray analysis of lung tissue revealed 3,304 genes or expressed sequence tags (ESTs) that were differentially expressed. researchgate.netphysiology.org Of these, 246 genes were mapped to potential susceptibility loci, with pathways related to heparin binding and extracellular matrix deposition being significantly implicated. researchgate.netphysiology.org Similarly, a comparison between bleomycin-treated B6 mice and the resistant C3Hf/KAM (C3H) strain identified 1,892 differentially expressed genes or ESTs. nih.govnih.gov This research highlighted the role of genes involved in oxidative stress response, apoptosis, and immune regulation. nih.govnih.gov
Table 1: Comparative Microarray Findings in Bleomycin-Treated Mouse Lungs
| Comparison Strains | Differentially Expressed Genes/ESTs | Key Implicated Pathways | Reference |
|---|---|---|---|
| C57BL/6J (B6) vs. A/J | 3,304 | Heparin binding, Extracellular matrix deposition | researchgate.netphysiology.org |
| C57BL/6J (B6) vs. C3H | 1,892 | Oxidative stress response, Apoptosis, Immune regulation | nih.govnih.gov |
RNA-Seq, a more recent technology, offers deeper insights into the transcriptome. It has been employed to corroborate and extend microarray findings. For example, RNA-Seq analysis of sorted B cells from the lungs of B6 mice with established bleomycin-induced fibrosis helped to filter for commonly regulated, model-independent genes. aai.org This approach allows for a more nuanced understanding of the specific cellular contributions to the disease process. Further RNA-Seq analyses on whole lung tissue from bleomycin-treated B6 mice continue to refine the transcriptomic signature associated with fibrotic development. aai.orgcloudfront.net
Metabolomic and Lipidomic Pathway Analysis in Model Systems
Metabolomic and lipidomic analyses, typically performed using mass spectrometry, provide a snapshot of the small-molecule metabolites and lipids in a biological system, offering insights into the functional endpoints of cellular activity. nih.govfrontiersin.org In the bleomycin mouse model, these "omics" approaches have comprehensively characterized the metabolic perturbations that occur in fibrotic lungs. nih.gov
Comprehensive studies analyzing the metabolome and lipidome of bleomycin-treated mouse lungs have identified significant alterations reflecting increased energy demand, proliferation, tissue remodeling, and inflammation. nih.govnih.gov These analyses revealed enhanced breakdown of proteins, nucleic acids, and lipids, as well as increased extracellular matrix turnover. nih.govresearchgate.net Key metabolic pathways found to be upregulated include glycolysis, the tricarboxylic acid (TCA) cycle, glutaminolysis, lactate (B86563) production, and fatty acid oxidation. nih.gov Furthermore, higher eicosanoid synthesis was noted, indicating active inflammatory processes. nih.gov
Lipidomic analysis has shown that the highest numbers of differential lipids between bleomycin-treated and control mice were found within triacylglycerols (TAGs), phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), cholesteryl esters, and sphingolipids. nih.gov An observed upregulation of fatty acid acyl-carnitines coupled with a decrease in TAGs suggested increased lipid degradation and enhanced β-oxidation to meet the high energy demands of fibrotic tissue. nih.gov These findings in mouse models correspond to changes observed in human IPF patient lungs, supporting the translational relevance of the bleomycin model. nih.govresearchgate.net
Table 2: Selected Metabolomic and Lipidomic Changes in Bleomycin-Induced Fibrotic Lungs
| Observation | Specific Changes | Implicated Process | Reference |
|---|---|---|---|
| Metabolite Upregulation | Increased fructose (B13574) 6-phosphate, mannose 6-phosphate, glucose 6-phosphate, lactate | Upregulated glycolysis and energy production | nih.govnih.gov |
| Metabolite Upregulation | Increased 13-HODE, 9-HODE | Inflammatory processes (eicosanoid synthesis) | nih.govnih.gov |
| Lipid Alterations | Decreased Triacylglycerols (TAGs) | Increased lipid degradation | nih.gov |
| Lipid Alterations | Increased fatty acid acyl-carnitines | Enhanced β-oxidation | nih.gov |
| General Changes | Increased breakdown products of proteins, nucleic acids, and lipids | Increased tissue turnover and repair | nih.govresearchgate.net |
Genome-Wide DNA Cleavage Site Determination by Next-Generation Sequencing
Bleomycin exerts its cytotoxic effects by inducing DNA strand breaks. Next-generation sequencing (NGS) has emerged as a powerful tool to map these DNA cleavage events on a genome-wide scale with high resolution. nih.govmdpi.com This methodology allows for the precise identification of the sequence preferences of bleomycin and its analogues, moving beyond earlier studies that were limited to specific DNA fragments.
Using NGS, the genome-wide sequence specificity of DNA cleavage by bleomycin analogues, such as 6'-deoxy-BLM Z, has been determined in human cell lines. nih.gov In one study, over 200 million double-strand breaks were analyzed for each analogue, providing a comprehensive profile of cleavage sites. nih.gov The results showed that bleomycin analogues have distinct sequence specificities that differ from the parent bleomycin compound. nih.gov
For instance, in human cells, 6'-deoxy-BLM Z showed a preference for cleaving at 5'-GTGYMC sequences (where * is the cleavage site, Y is C or T, and M is A or C). nih.gov This contrasts with the parent bleomycin's preference for 5'-GTGTAC. nih.gov When analyzing the highest-ranked tetranucleotide sequences, 6'-deoxy-BLM Z favored 5'-TGCC and 5'-TGTA. nih.gov Interestingly, the sequence specificity can differ between the cellular environment and purified genomic DNA, highlighting the influence of chromatin structure and other cellular factors on the drug's activity. nih.gov In purified human genomic DNA, the preference of a 6'-deoxy-BLM analogue was 5'-TGT*A, similar to bleomycin itself. nih.gov These NGS-based approaches, such as Digenome-seq or SITE-Seq, rely on the specific ligation of adapters to the newly formed DNA ends at cleavage sites, followed by massive parallel sequencing to map these sites back to the reference genome. cd-genomics.comprotocols.io
Table 3: DNA Cleavage Sequence Preferences Determined by NGS
| Compound | Condition | Preferred Cleavage Sequence | Reference |
|---|---|---|---|
| 6'-deoxy-BLM Z | Human Cells | 5'-GTGYMC | nih.gov |
| Bleomycin (BLM) | Human Cells | 5'-GTGTAC | nih.gov |
| 6'-deoxy-BLM Z | Purified Human DNA | 5'-TGTA | nih.gov |
| Bleomycin (BLM) | Purified Human DNA | 5'-TGTA | nih.gov |
* indicates the site of DNA cleavage. Y = C or T; M = A or C.
Molecular Imaging Techniques in Preclinical Settings (e.g., HR-uCT scans)
Molecular imaging provides a non-invasive means to longitudinally assess disease progression and therapeutic response in preclinical models of bleomycin-induced pulmonary fibrosis. researchgate.net High-resolution micro-computed tomography (HR-µCT) is a particularly valuable technique in this setting. researchgate.netbyu.edu It allows for the three-dimensional visualization and quantification of fibrotic changes within the lungs of living animals over time. researchgate.net
In studies evaluating novel therapeutics, such as the de novo designed minibinder B6_BP_dslf, HR-µCT scans are used to monitor the extent of lung fibrosis. researchgate.netbyu.edu Three-dimensional renderings generated from these scans can vividly display the dense, fibrotic regions in bleomycin-treated animals compared to healthy controls. researchgate.net Quantitative analysis of HR-µCT data allows for the calculation of total fibrotic volume and the analysis of voxel intensity histograms, which can distinguish between normally aerated lung tissue and dense, fibrotic tissue. byu.edu This functional data is often correlated with traditional endpoint measures, such as histology. For example, the quantitative data from HR-µCT scans can be compared with the Ashcroft score, a semi-quantitative scale used to grade the severity of fibrosis in Masson-trichrome stained lung sections. researchgate.net This integration of advanced imaging with classical pathology provides a robust assessment of a compound's anti-fibrotic efficacy. researchgate.net
Computational and In Silico Modeling of this compound Interactions
Computational and in silico modeling have become indispensable tools in modern drug discovery and biochemical pharmacology, allowing for the simulation and prediction of complex biological interactions at a molecular level. numberanalytics.comfrontiersin.org These approaches, which range from molecular docking to large-scale molecular dynamics simulations, are used to understand drug-target interactions, predict binding affinities, and rationally design novel therapeutic agents. numberanalytics.comjpionline.org
In the context of bleomycin-related research, in silico methods have been instrumental in developing novel therapeutics targeting fibrosis. For example, a combination of deep learning and Rosetta-based computational modeling was used to de novo design B6_BP_dslf, a miniprotein inhibitor with high selectivity and picomolar affinity for the αvβ6 integrin, a clinically validated fibrosis target. researchgate.net The accuracy of these computational models was later confirmed by comparing the designed structure with the experimentally determined cryogenic electron microscopy (cryoEM) structure of the inhibitor-integrin complex, which showed a very close match. researchgate.net
Molecular dynamics (MD) simulations are another powerful in silico technique used to study the dynamic behavior of molecules over time. plos.org These simulations can model the stability of a protein-ligand complex, like bleomycin bound to DNA or an inhibitor bound to its target protein. plos.org Key metrics derived from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide insights into the conformational stability of the complex and the flexibility of specific regions, respectively, helping to validate docking procedures and understand binding mechanisms. plos.org
Advanced Research Directions and Future Perspectives for Bleomycin B6
Design and Synthesis of Next-Generation Bleomycin (B88199) B6 Analogues with Enhanced Specificity
The clinical use of bleomycins (BLMs), including Bleomycin B6, is often hampered by dose-limiting toxicities, most notably pulmonary fibrosis. nih.gov This has spurred significant research into the design and synthesis of novel analogues with improved therapeutic indices. The primary goals of these efforts are to enhance the DNA cleavage activity, a measure of potential anticancer potency, and to increase specificity towards tumor cells, thereby reducing damage to healthy tissues. nih.govnih.gov
One promising strategy involves the targeted modification of the bleomycin structure. Researchers have explored the synthesis of various analogues by altering different components of the molecule, such as the C-terminus substituent side chain. nih.gov Studies have shown a positive correlation between the hydrophobicity of this side chain and the antitumor activity of the resulting analogues. nih.gov
A significant breakthrough in this area came from the engineered production of new analogues by leveraging the biosynthetic gene clusters of bleomycins and related compounds like tallysomycins and zorbamycin (B576740) (ZBM). nih.gov Comparative analysis of these biosynthetic pathways has provided a roadmap for creating novel structures. nih.gov This approach led to the creation of three new analogues: 6'-hydroxy-ZBM, BLM Z, and 6'-deoxy-BLM Z. nih.gov Notably, 6'-deoxy-BLM Z was identified as the most potent bleomycin analogue discovered to date, exhibiting significantly improved DNA cleavage activity. nih.gov The finding that the disaccharide moiety of ZBM enhances the potency of BLM highlights the critical role of the carbohydrate portion of the molecule in its biological activity. nih.gov
Further synthetic efforts have focused on systematically evaluating the linker region of bleomycin A2, a close relative of B6, to understand the role of each component, such as the L-threonine substituent. semanticscholar.org By creating analogues with modifications like a tertiary N-methyl amide or a simple ester replacement for the L-histidine secondary amide, researchers aim to dissect the structure-activity relationships and design more effective and less toxic molecules. semanticscholar.org The ability to produce these designer bleomycins through microbial fermentation in reasonable quantities is crucial for facilitating the preclinical studies necessary to advance them toward clinical use. nih.gov
Table 1: Examples of Synthesized Bleomycin Analogues and Their Key Features
| Analogue Name | Key Modification | Observed Effect | Reference |
| 6'-deoxy-BLM Z | Hybrid of bleomycin and zorbamycin biosynthetic pathways | Most potent BLM analogue known to date with enhanced DNA cleavage activity. | nih.gov |
| BLM Z | Hybrid of bleomycin and zorbamycin biosynthetic pathways | Enhanced potency due to the ZBM disaccharide. | nih.gov |
| 6'-hydroxy-ZBM | Hybrid of bleomycin and zorbamycin biosynthetic pathways | Demonstrates the importance of the disaccharide moiety in DNA cleavage. | nih.gov |
| C-terminus modified analogues | Increased hydrophobicity of the C-terminus side chain | Enhanced antitumor activity. | nih.gov |
| deglycobleomycin A2 analogues | Tertiary N-methyl amide or ester replacements in the linker region | Allows for systematic evaluation of the linker region's importance. | semanticscholar.org |
Strategies to Overcome this compound Resistance in Preclinical Models
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, contributing to treatment failure in a significant number of patients. mdpi.com While this compound is a potent anticancer agent, tumor cells can develop resistance through various mechanisms. Overcoming this resistance is a critical area of research, with several strategies being explored in preclinical models.
One of the primary mechanisms of drug resistance is the increased efflux of chemotherapeutic agents from cancer cells, often mediated by transporters like P-glycoprotein (P-gp). mdpi.com This can limit the intracellular concentration of the drug, rendering it less effective. mdpi.com Strategies to counteract this include the development of P-gp inhibitors or designing drug analogues that are not substrates for these efflux pumps.
Another approach involves targeting the tumor microenvironment, which can contribute to chemoresistance. For instance, cancer-associated fibroblasts (CAFs) can secrete factors like interleukin-6 (IL-6) that protect tumor cells from apoptosis. mdpi.com In preclinical studies, inhibiting the IL-6 receptor has been shown to reverse this protective effect and increase the sensitivity of cancer cells to chemotherapy. mdpi.com Similarly, fibroblast growth factors can contribute to resistance, and inhibitors of these factors have been shown to restore drug sensitivity in preclinical models. mdpi.com
The development of resistance can also be linked to epigenetic changes, such as those involving microRNAs (miRNAs). mdpi.com These small non-coding RNAs can regulate the expression of genes involved in drug resistance, cell proliferation, and apoptosis. mdpi.com Identifying and targeting these specific miRNAs could offer a way to sensitize resistant tumors to this compound.
Furthermore, the inherent properties of the tumor, such as its genetic heterogeneity, can influence its response to treatment. mdpi.com For example, glioblastoma, a notoriously difficult-to-treat brain cancer, exhibits significant genetic diversity, which contributes to its resistance to chemotherapy. mdpi.com
Table 2: Preclinical Strategies to Mitigate Bleomycin Resistance
| Strategy | Mechanism of Action | Preclinical Model Findings | Reference |
| Inhibition of Drug Efflux Pumps | Prevents the removal of the drug from cancer cells. | Increased intracellular drug accumulation and restored sensitivity. | mdpi.com |
| Targeting the Tumor Microenvironment | Modulating factors secreted by stromal cells that promote resistance. | Inhibition of IL-6 or fibroblast growth factors reversed chemoresistance. | mdpi.com |
| Epigenetic Modulation | Altering the expression of genes involved in resistance pathways. | miRNAs can serve as biomarkers and therapeutic targets to overcome resistance. | mdpi.com |
Elucidation of Novel Molecular Targets and Downstream Pathways
While the primary mechanism of action of bleomycin is understood to be the induction of DNA strand breaks, ongoing research seeks to identify novel molecular targets and downstream signaling pathways that are affected by this compound. nih.gov This deeper understanding could reveal new therapeutic opportunities and explain some of the off-target effects of the drug, such as pulmonary fibrosis.
Recent studies have begun to unravel the complex cellular responses to bleomycin-induced damage. For example, in the context of pulmonary fibrosis, several signaling pathways have been implicated. The transforming growth factor-beta (TGF-β) pathway is a key player in fibrosis, and its downstream effectors, including Smad and non-Smad signaling pathways, are activated by bleomycin. researchgate.net Research has shown that galectin-9, a β-galactoside-binding protein, acts as a mediator of TGF-β-induced fibrosis, and its deficiency protects against bleomycin-induced lung fibrosis in mice. researchgate.net This suggests that galectin-9 could be a novel therapeutic target for mitigating this side effect. researchgate.net
Other signaling pathways implicated in the fibrotic response to bleomycin include the MAPK/ERK, TAK1/JNK, and PI3K/AKT pathways. researchgate.net The activation of these pathways contributes to the profibrotic effects of bleomycin. researchgate.net Additionally, the NLRP3 inflammasome, a key component of the innate immune system, has been shown to be activated by bleomycin, leading to the production of pro-inflammatory cytokines like IL-1β and contributing to lung injury and fibrosis. nih.gov The actin-bundling protein L-plastin has been identified as a modulator of NLRP3 inflammasome assembly, making the LPL-Pyk2-ASC pathway a potential target for intervention. nih.gov
In the context of its anticancer activity, researchers are also exploring how bleomycin interacts with other cellular components and pathways. For instance, nicotinonitrile derivatives have been synthesized that show protective activity against DNA damage induced by the bleomycin-iron complex, suggesting a potential role for these compounds in modulating bleomycin's effects. ekb.eg
Table 3: Novel Molecular Targets and Pathways Associated with Bleomycin
| Target/Pathway | Role in Bleomycin's Effects | Potential Therapeutic Implication | Reference |
| Galectin-9 | Mediates TGF-β-induced fibrosis. | Inhibition of galectin-9 may reduce bleomycin-induced pulmonary fibrosis. | researchgate.net |
| NLRP3 Inflammasome | Activated by bleomycin, leading to inflammation and lung injury. | Targeting the LPL-Pyk2-ASC pathway could modulate NLRP3-mediated inflammation. | nih.gov |
| TGF-β Signaling (Smad and non-Smad) | Key driver of the fibrotic response to bleomycin. | Inhibition of this pathway is a potential strategy to prevent fibrosis. | researchgate.net |
| MAPK/ERK, TAK1/JNK, PI3K/AKT | Downstream pathways activated by bleomycin that contribute to fibrosis. | Targeting these pathways could mitigate fibrotic side effects. | researchgate.net |
Integration of Multi-Omics Data for Systems Biology Approaches
The complexity of biological responses to drugs like this compound necessitates a holistic approach to understanding its mechanisms of action and its effects on the whole system. Systems biology, which integrates data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving this comprehensive understanding. frontiersin.orgresearchgate.net
By combining these different layers of biological information, researchers can move beyond a reductionist view and begin to map the intricate networks of interactions that are perturbed by this compound. nih.gov This integrated approach can help to identify not only the direct targets of the drug but also the downstream consequences across various cellular processes. e-enm.org
In the context of bleomycin-induced pulmonary fibrosis, multi-omics approaches are being used to elucidate the underlying regulatory pathways. For example, transcriptome network analysis of lung fibroblasts has been used to identify hub transcription factors that are upstream of the gene networks associated with fibrosis. jci.org This can reveal key regulatory nodes that could be targeted for therapeutic intervention. jci.org
The integration of multi-omics data can also help in the discovery of biomarkers for predicting treatment response or toxicity. researchgate.net For instance, by correlating changes in the transcriptome, proteome, and metabolome with clinical outcomes in preclinical models, it may be possible to identify molecular signatures that are indicative of sensitivity or resistance to this compound.
Genome-scale metabolic models (GEMs) provide a scaffold for integrating multi-omics data and simulating the metabolic state of a cell or tissue. e-enm.org By mapping transcriptomic and proteomic data onto these models, researchers can predict how this compound might alter metabolic pathways and identify potential metabolic vulnerabilities that could be exploited for therapeutic benefit. e-enm.org
The ultimate goal of these systems biology approaches is to develop predictive models that can simulate the effects of this compound and its analogues, guiding the design of more effective and safer drugs. nih.gov
Table 4: Applications of Multi-Omics Integration in this compound Research
| Omics Data Type | Application in Bleomycin Research | Potential Outcome | Reference |
| Genomics | Identifying genetic variations associated with susceptibility to bleomycin-induced toxicity. | Personalized medicine approaches to minimize adverse effects. | researchgate.net |
| Transcriptomics | Analyzing changes in gene expression in response to this compound treatment. | Identification of key regulatory pathways and hub transcription factors. | jci.org |
| Proteomics | Quantifying changes in protein abundance and post-translational modifications. | Understanding the downstream effects on cellular machinery and signaling networks. | researchgate.net |
| Metabolomics | Measuring changes in the levels of small molecule metabolites. | Identifying metabolic signatures of drug response and toxicity. | e-enm.org |
Development of Targeted Delivery Systems for this compound Analogues
A major challenge with many chemotherapeutic agents, including this compound, is their lack of specificity, which can lead to significant side effects due to their action on healthy tissues. nih.gov To address this, researchers are actively developing targeted drug delivery systems (TDDS) designed to selectively deliver bleomycin and its analogues to tumor cells, thereby increasing their therapeutic efficacy while minimizing systemic toxicity. nih.govwaocp.com
One of the most promising strategies involves the use of nanocarriers, such as liposomes and niosomes, to encapsulate the drug. frontiersin.orgwaocp.com These nanoparticles can be engineered to have specific physicochemical properties that enhance their accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. frontiersin.org
To further improve targeting, these nanocarriers can be functionalized with ligands that bind to receptors that are overexpressed on the surface of cancer cells. frontiersin.orgwaocp.com A well-studied example is the use of folic acid as a targeting moiety. frontiersin.orgwaocp.com The folate receptor is often overexpressed in various cancers, including oral, ovarian, breast, and lung cancer. waocp.comfrontiersin.orgwaocp.com By conjugating folic acid to the surface of liposomes or niosomes containing bleomycin, these nanoparticles can be selectively taken up by cancer cells through receptor-mediated endocytosis. waocp.comfrontiersin.orgwaocp.com
Preclinical studies have demonstrated the effectiveness of this approach. Folate-targeted liposomal bleomycin has been shown to have enhanced cellular uptake and cytotoxicity in folate receptor-positive cancer cell lines compared to non-targeted liposomes or free bleomycin. waocp.comfrontiersin.org Similarly, folic acid-conjugated niosomes have been shown to be effective in delivering bleomycin to oral cancer cells, resulting in increased cytotoxicity. waocp.com
Other targeted delivery strategies being explored include photochemical internalization, which uses light to trigger the release of the drug within the target cells, and the use of ultrasound to enhance drug delivery. nih.gov These innovative delivery systems hold great promise for improving the clinical utility of this compound and its next-generation analogues. nih.gov
Table 5: Targeted Delivery Systems for Bleomycin Analogues
| Delivery System | Targeting Mechanism | Advantages | Reference |
| Folic Acid-Conjugated Nanoliposomes | Active targeting of folate receptors overexpressed on cancer cells. | Enhanced cellular uptake, increased cytotoxicity in target cells, reduced systemic toxicity. | waocp.comfrontiersin.org |
| Folic Acid-Conjugated Nanoniosomes | Active targeting of folate receptors. | Effective targeted delivery, enhanced cytotoxicity, potential for minimizing systemic toxicity. | waocp.com |
| Micelles | Passive accumulation in tumor tissue via the EPR effect. | Can improve drug solubility and stability. | nih.gov |
| Photochemical Internalization | Light-activated drug release. | Spatiotemporal control over drug release. | nih.gov |
| Ultrasound-Mediated Delivery | Enhanced drug penetration into tissues. | Non-invasive method to improve drug delivery. | nih.gov |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
